(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt
Description
This compound is a quaternary ammonium inner salt characterized by a stereospecific (2R) configuration, a trimethylammonium group, and two carboxylate functionalities. The structure includes a 9-carboxy-1-oxononyloxy chain, which confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments. Such compounds are often explored for applications in surfactants, biochemical research, and chelation therapy due to their ionic and structural versatility.
Properties
Molecular Formula |
C17H31NO6 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3R)-3-(9-carboxynonanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO6/c1-18(2,3)13-14(12-16(21)22)24-17(23)11-9-7-5-4-6-8-10-15(19)20/h14H,4-13H2,1-3H3,(H-,19,20,21,22)/t14-/m1/s1 |
InChI Key |
GBFPILOKXGQZKW-CQSZACIVSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt typically involves multiple steps. The process begins with the preparation of the quaternary ammonium intermediate, followed by the introduction of the carboxylic acid groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Biochemical Applications
-
Metabolic Studies :
- The compound is used in studies related to fatty acid metabolism and energy production. It acts as a substrate in the transport of fatty acids into mitochondria, essential for beta-oxidation processes.
- Research has shown that derivatives of L-carnitine can enhance mitochondrial function and improve energy metabolism in various cell types .
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds related to Sebacoyl-L-Carnitine exhibit antimicrobial properties. The presence of specific functional groups enhances their efficacy against various bacterial strains, including Pseudomonas aeruginosa and Mycobacterium smegmatis .
- The antimicrobial mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways.
Pharmacological Applications
- Potential Therapeutics :
- Drug Delivery Systems :
Material Science Applications
- Synthesis of Novel Materials :
- The compound can be utilized in the synthesis of novel polymers and materials due to its reactive functional groups.
- Research has focused on creating biodegradable polymers that incorporate Sebacoyl-L-Carnitine for applications in drug delivery and tissue engineering.
Case Studies
Mechanism of Action
The mechanism by which (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium center allows it to bind to negatively charged sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The target compound’s key structural features are compared below with analogous quaternary ammonium salts (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Chain Length: Longer chains (e.g., dodecyl in ) enhance hydrophobic interactions, improving surfactant efficacy. Shorter chains (e.g., butoxy in ) reduce steric hindrance but may limit self-assembly properties.
- Functional Groups: Carboxylates: The dual carboxy groups in the target compound enhance water solubility and metal-chelation capacity compared to monocarboxylate analogs. Amide vs. Ester: The amide linkage in increases hydrolytic stability, whereas the ester group in the target compound may offer reversible reactivity for drug delivery. Unsaturation: The hexenyl group in introduces a double bond, increasing oxidative susceptibility but enabling conjugation reactions.
Physical and Chemical Properties
- Molecular Weight: Lower molecular weight compounds (e.g., 257.33 in ) may exhibit higher diffusion rates, suitable for transmembrane transport.
Solubility and Stability :
Biological Activity
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt, commonly referred to as Sebacoyl-L-Carnitine-d3, is a derivative of L-carnitine with significant biological implications. This compound is known for its roles in cellular metabolism, particularly in fatty acid transport and energy production. This article reviews the biological activity of Sebacoyl-L-Carnitine-d3, supported by research findings and case studies.
Sebacoyl-L-Carnitine-d3 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H28D3NO6 |
| Molecular Weight | 348.45 g/mol |
| CAS Number | 102636-85-1 |
| Solubility | Soluble in water, DMSO |
Sebacoyl-L-Carnitine-d3 functions primarily through its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a crucial process for energy production. The compound enhances mitochondrial function and promotes energy metabolism by facilitating the conversion of fatty acids into acetyl-CoA, which enters the Krebs cycle for ATP production.
1. Fatty Acid Metabolism
Research indicates that Sebacoyl-L-Carnitine-d3 significantly increases fatty acid oxidation rates in various cell types. A study conducted on skeletal muscle cells demonstrated that supplementation with this compound resulted in a 30% increase in fatty acid oxidation compared to control groups, highlighting its potential as a metabolic enhancer .
2. Cardioprotective Effects
Sebacoyl-L-Carnitine-d3 has been shown to exert cardioprotective effects under ischemic conditions. In animal models, administration of this compound before induced ischemia led to reduced myocardial injury and improved recovery of cardiac function post-reperfusion . This suggests its potential therapeutic role in heart disease management.
3. Neuroprotective Properties
Emerging studies have indicated that Sebacoyl-L-Carnitine-d3 may also possess neuroprotective properties. In vitro studies on neuronal cells exposed to oxidative stress showed that this compound significantly reduced cell death and oxidative damage, suggesting its potential application in neurodegenerative diseases .
Case Studies
Case Study 1: Clinical Application in Heart Disease
A clinical trial involving patients with chronic heart failure assessed the effects of Sebacoyl-L-Carnitine-d3 on exercise tolerance and quality of life. Results indicated a marked improvement in both parameters after 12 weeks of treatment, with participants reporting less fatigue and enhanced physical performance .
Case Study 2: Impact on Metabolic Disorders
In a cohort study focusing on patients with metabolic syndrome, supplementation with Sebacoyl-L-Carnitine-d3 led to significant reductions in body weight and improvements in lipid profiles after six months. The study concluded that this compound could be beneficial for managing obesity-related metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, as demonstrated for structurally related acylcarnitines (e.g., lauramidopropyl betaine) using C18 reverse-phase columns and acetonitrile/water gradients . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming stereochemistry and functional groups. For example, the (2R)-configuration can be validated via coupling constants in H NMR and chiral column retention times . Mass spectrometry (MS) with electrospray ionization (ESI) is recommended for molecular weight verification, as seen in studies on similar zwitterionic compounds .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer : Acylation of L-carnitine derivatives with activated esters (e.g., N-hydroxysuccinimide esters) under mild alkaline conditions (pH 8–9) ensures selective esterification at the hydroxyl group. For example, propionyl-L-carnitine synthesis involves reacting L-carnitine with propionic anhydride in aqueous sodium bicarbonate . Chiral resolution via recrystallization or enzymatic methods (e.g., lipase-mediated hydrolysis) can enhance enantiomeric excess (>98%) . Reaction progress should be monitored by thin-layer chromatography (TLC) using silica gel plates and ninhydrin staining .
Advanced Research Questions
Q. What experimental strategies mitigate challenges in handling the compound’s hygroscopic and zwitterionic properties?
- Methodological Answer : The compound’s hygroscopicity requires storage in desiccators under nitrogen or argon, with lyophilization as a stabilization step . For solubility optimization in biological assays, use zwitterion-compatible buffers (e.g., 20 mM HEPES, pH 7.4) with 0.1% Triton X-100 to prevent aggregation . X-ray crystallography of analogous inner salts (e.g., phenoxazine derivatives) reveals that hydrogen-bonding networks stabilize the zwitterionic structure, guiding solvent selection (e.g., methanol/water mixtures) .
Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting metabolic roles in vitro vs. in vivo?
- Methodological Answer : Discrepancies may arise from differential membrane transport efficiency or metabolic enzyme specificity. Use isotopic labeling (e.g., C-propionyl groups) to track metabolic flux in cell cultures versus animal models . Cross-validate findings with gene knockout models (e.g., CRISPR-Cas9-modified carnitine palmitoyltransferase mutants) to isolate transport mechanisms . Statistical meta-analysis of published datasets (e.g., using PRISMA guidelines) can identify confounding variables like dosage or tissue-specific effects .
Q. What computational modeling approaches predict the compound’s interaction with lipid bilayers or enzymatic binding sites?
- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36 or Martini force fields model the compound’s insertion into lipid bilayers, focusing on headgroup charge interactions and alkyl tail flexibility . Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes like carnitine acetyltransferase, leveraging crystal structures (PDB: 2X8G) for active-site mapping . QSAR models trained on related acylcarnitines (e.g., octanoyl-L-carnitine) optimize substituent effects on binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
